N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . It’s a part of a series of bivalent bromodomain and extraterminal inhibitors .
Synthesis Analysis
The synthesis of this compound involves optimization for BRD4 potency and physical properties . The process starts with the observation of BRD4 activity of compounds from a previous program .Molecular Structure Analysis
The molecular structure of this compound can be confirmed through single crystal X-ray diffraction data .Physical and Chemical Properties Analysis
The compound has a molecular weight of 179.18 . It’s a powder at room temperature .Scientific Research Applications
Synthesis and Pharmaceutical Relevance
- The compound has been utilized in the synthesis of enaminones and related structures, demonstrating potential in antitumor and antimicrobial activities. For instance, enaminones reacted with various compounds to yield substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. Some of these derivatives exhibited cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to standard drugs like 5-fluorouracil. The antimicrobial activity of representative examples was also significant (Riyadh, 2011).
Antimicrobial and Antioxidant Properties
- The compound was involved in the synthesis of an uncommon series of derivatives with notable antimicrobial and antioxidant activities. This synthesis was part of a larger research effort exploring the biological and pharmacological potential of such compounds (Gilava, Patel, Ram, & Chauhan, 2020).
Antiproliferative Activity
- Research on derivatives of this compound found that they exhibited antiproliferative activity against endothelial and tumor cells. The study synthesized a small library of derivatives, exploring their biological activities and potential pharmaceutical applications (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).
Novel Synthetic Applications
- The compound has been used in creating a variety of nitrogenous heterocyclic systems with medical and pharmaceutical importance. It served as a key starting material in the synthesis of triazoles, pyridazines, triazines, and diazepines, showcasing its versatility in the creation of potentially therapeutic compounds (Abdel-Megid, 2021).
Future Directions
The compound is part of a series of bivalent bromodomain and extraterminal inhibitors, which have been optimized for BRD4 potency and physical properties . The optimized compound from this campaign exhibited excellent pharmacokinetic profile and exhibited high potency in vitro and in vivo effecting c-Myc downregulation and tumor growth inhibition in xenograft studies . This suggests potential future directions in the development of similar compounds for therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and its homolog is found in Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division.
Mode of Action
It is known to interact with the zipa protein, potentially influencing the process of bacterial cell division .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other triazolo[4,3-b]pyridazin compounds, it may interact with various enzymes and proteins .
Molecular Mechanism
It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide in animal models have not been reported yet .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N8O2/c1-26-15-8-7-13-19-20-14(23(13)22-15)10-17-16(25)12-9-18-24(21-12)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVXTBMDRSNWEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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